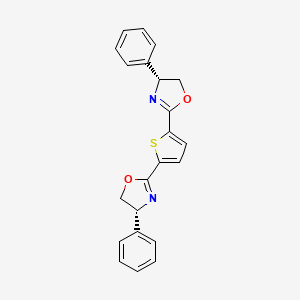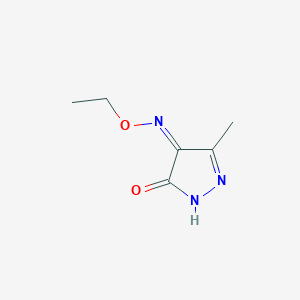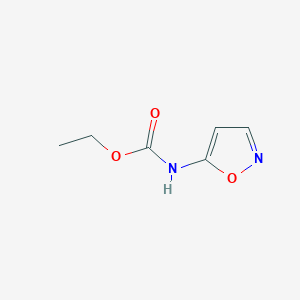![molecular formula C35H41O4P B12877694 Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a binaphthyl moiety with trimethoxy substitutions. The presence of the dicyclohexyl groups further enhances its chemical properties, making it a valuable compound in synthetic chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide typically involves multiple steps, starting with the preparation of the binaphthyl core. The trimethoxy substitutions are introduced through electrophilic aromatic substitution reactions, followed by the introduction of the phosphine oxide group via a phosphination reaction. The final step involves the addition of dicyclohexyl groups through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: The compound can be reduced to form phosphines with lower oxidation states.
Substitution: The trimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions may produce lower oxidation state phosphines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored in various medical research studies.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic reactions, facilitating the formation of reactive intermediates. The trimethoxy and dicyclohexyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2’,4’,6’-trimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Uniqueness
Dicyclohexyl(1’,2,4’-trimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine oxide stands out due to its binaphthyl core, which provides a unique steric and electronic environment. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well. The presence of the trimethoxy groups further enhances its reactivity and stability, making it a versatile compound in various scientific research fields.
Propriétés
Formule moléculaire |
C35H41O4P |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
2-dicyclohexylphosphoryl-1,4-dimethoxy-3-(2-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C35H41O4P/c1-37-30-23-22-24-14-10-11-19-27(24)31(30)32-33(38-2)28-20-12-13-21-29(28)34(39-3)35(32)40(36,25-15-6-4-7-16-25)26-17-8-5-9-18-26/h10-14,19-23,25-26H,4-9,15-18H2,1-3H3 |
Clé InChI |
NQXHPDMLIUVXJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C(=C3P(=O)(C5CCCCC5)C6CCCCC6)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)


![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)


![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
